molecular formula C12H12N2S B142140 6-Ethylthio-2,2'-bipyridine CAS No. 130897-01-7

6-Ethylthio-2,2'-bipyridine

Cat. No. B142140
M. Wt: 216.3 g/mol
InChI Key: PYTAHXAHIXLUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylthio-2,2'-bipyridine (ETBP) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ETBP is a bidentate ligand that forms stable complexes with metal ions, making it a useful tool in a variety of fields, including chemistry, biology, and materials science. In

Scientific Research Applications

6-Ethylthio-2,2'-bipyridine has a wide range of applications in scientific research. It can be used as a ligand to form stable complexes with metal ions, which can be used for a variety of purposes. For example, 6-Ethylthio-2,2'-bipyridine has been used as a chelating agent in the synthesis of metal-based catalysts for organic reactions. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.

Mechanism Of Action

The mechanism of action of 6-Ethylthio-2,2'-bipyridine is based on its ability to form stable complexes with metal ions. When 6-Ethylthio-2,2'-bipyridine binds to a metal ion, it can influence the reactivity of the metal ion and alter its properties. This can lead to changes in the behavior of biological systems, making 6-Ethylthio-2,2'-bipyridine a useful tool for studying the role of metal ions in biological processes.

Biochemical And Physiological Effects

6-Ethylthio-2,2'-bipyridine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by binding to metal ions that are essential for cell proliferation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 6-Ethylthio-2,2'-bipyridine has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Ethylthio-2,2'-bipyridine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. Additionally, 6-Ethylthio-2,2'-bipyridine is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 6-Ethylthio-2,2'-bipyridine is that it can be toxic to cells at high concentrations. Therefore, it is important to use 6-Ethylthio-2,2'-bipyridine in a controlled manner to avoid any potential toxic effects.

Future Directions

There are many future directions for research involving 6-Ethylthio-2,2'-bipyridine. One area of research could focus on the development of new metal-based catalysts for organic reactions. Another area of research could focus on the use of 6-Ethylthio-2,2'-bipyridine as a fluorescent probe for the detection of metal ions in biological samples. Additionally, there is potential for the development of new antimicrobial agents based on the structure of 6-Ethylthio-2,2'-bipyridine. Overall, the versatility of 6-Ethylthio-2,2'-bipyridine makes it a promising candidate for further research in a variety of fields.

Synthesis Methods

6-Ethylthio-2,2'-bipyridine can be synthesized by reacting 6-chloro-2,2'-bipyridine with ethanethiol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 6-Ethylthio-2,2'-bipyridine. The synthesis method is relatively simple and yields high purity 6-Ethylthio-2,2'-bipyridine.

properties

CAS RN

130897-01-7

Product Name

6-Ethylthio-2,2'-bipyridine

Molecular Formula

C12H12N2S

Molecular Weight

216.3 g/mol

IUPAC Name

2-ethylsulfanyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C12H12N2S/c1-2-15-12-8-5-7-11(14-12)10-6-3-4-9-13-10/h3-9H,2H2,1H3

InChI Key

PYTAHXAHIXLUCM-UHFFFAOYSA-N

SMILES

CCSC1=CC=CC(=N1)C2=CC=CC=N2

Canonical SMILES

CCSC1=CC=CC(=N1)C2=CC=CC=N2

synonyms

6-ETHYLTHIO-2,2'-BIPYRIDINE

Origin of Product

United States

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